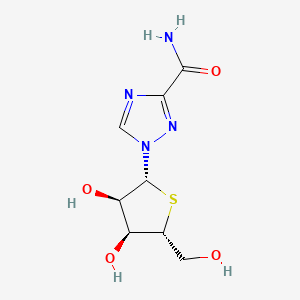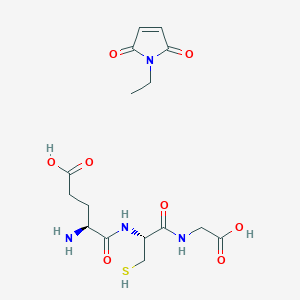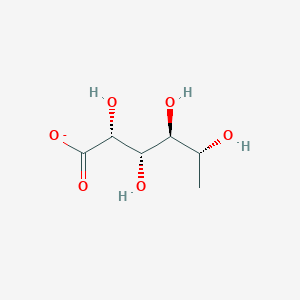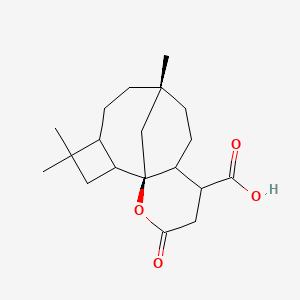
Brasilenyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brasilenyne is a complex organic compound with a unique structure that includes a chlorine atom, an ethyl group, and a pent-2-en-4-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brasilenyne involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxonine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorine atom: This step typically involves a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the ethyl group: This can be done through an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the pent-2-en-4-ynyl group: This step involves a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and an alkene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Brasilenyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Brasilenyne involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Brasilenyne: shares similarities with other chlorinated oxonine derivatives and compounds with similar functional groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
71778-84-2 |
|---|---|
Molecular Formula |
C15H19ClO |
Molecular Weight |
250.76 g/mol |
IUPAC Name |
(5Z,7E)-3-chloro-9-ethyl-2-[(E)-pent-2-en-4-ynyl]-2,3,4,9-tetrahydrooxonine |
InChI |
InChI=1S/C15H19ClO/c1-3-5-7-12-15-14(16)11-9-6-8-10-13(4-2)17-15/h1,5-10,13-15H,4,11-12H2,2H3/b7-5+,9-6-,10-8+ |
InChI Key |
SMJVVUACAPVPDN-MSYNORJISA-N |
SMILES |
CCC1C=CC=CCC(C(O1)CC=CC#C)Cl |
Isomeric SMILES |
CCC1/C=C/C=C\CC(C(O1)C/C=C/C#C)Cl |
Canonical SMILES |
CCC1C=CC=CCC(C(O1)CC=CC#C)Cl |
Synonyms |
brasilenyne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
![(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane](/img/structure/B1236469.png)






![1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B1236481.png)
![(1R,2R,4R,6S,7S,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1236482.png)


![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)
